Product packaging for Cyclohexane, (methylsilyl)-(Cat. No.:CAS No. 2096-99-3)

Cyclohexane, (methylsilyl)-

Cat. No.: B3251475
CAS No.: 2096-99-3
M. Wt: 126.27 g/mol
InChI Key: GBLNCFCTIFOHSA-UHFFFAOYSA-N
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Description

Contextualization within Modern Organosilicon Chemistry

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has been a field of extensive research since the pioneering work of Frederic Kipping in the early 20th century. wikipedia.org These compounds are noted for their unique properties, often differing significantly from their carbon-only counterparts. wikipedia.org Modern organosilicon chemistry encompasses a vast array of applications, from polymers and materials science to their use as synthetic intermediates in the preparation of complex organic molecules. researchgate.net

(Methylsilyl)cyclohexane and its derivatives are part of a broader class of silylcyclohexanes, which serve as important models for understanding fundamental chemical principles. The introduction of a silicon atom, either within the cyclohexane (B81311) ring (silacyclohexanes) or as a substituent, dramatically alters the conformational preferences and reactivity of the molecule. nih.govnih.gov This makes them ideal subjects for detailed structural and conformational analysis using techniques like gas electron diffraction (GED) and low-temperature nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Significance of Cyclohexane Derivatives in Stereochemical and Conformational Research

Cyclohexane and its derivatives have long been cornerstones of stereochemical and conformational analysis. rsc.orgresearchgate.netcore.ac.uk The chair conformation of the cyclohexane ring and the distinction between axial and equatorial substituent positions are fundamental concepts in organic chemistry. libretexts.org The energetic preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. masterorganicchemistry.com

The study of silyl-substituted cyclohexanes provides a unique opportunity to explore how the replacement of a carbon atom with a larger, more electropositive silicon atom influences these conformational equilibria. For instance, the longer carbon-silicon bond length compared to a carbon-carbon bond can reduce steric strain for axial substituents. hi.ismdpi.com This leads to significantly different A-values for silyl (B83357) groups compared to alkyl groups of similar size. nih.govhi.is For example, the A-value for a methyl group is approximately 1.70 kcal/mol, indicating a strong preference for the equatorial position, whereas the A-value for the silyl (SiH3) group is considerably lower. masterorganicchemistry.comhi.is This highlights the diminished steric role of the silyl group, a key finding in the conformational analysis of these compounds. nih.govmdpi.com

Research Trajectories and Scope for (Methylsilyl)cyclohexane and Related Architectures

Another significant area of investigation is the synthesis of novel silylcyclohexane derivatives with various substitution patterns. nih.govgoogle.comresearchgate.net This allows for a systematic exploration of how different substituents on both the silicon atom and the cyclohexane ring influence the molecule's structure and reactivity. The development of new synthetic methodologies, such as those involving silyl enol ethers or the use of trimethylsilyl (B98337) chloride in Wurtz-Fittig type reactions, continues to expand the range of accessible silylcyclohexane architectures. researchgate.netorgsyn.org

Furthermore, there is a growing interest in the application of these compounds as intermediates in organic synthesis and as precursors to advanced materials. researchgate.net The unique reactivity of the silicon-carbon bond can be exploited to create complex molecular frameworks. wikipedia.org As our understanding of the fundamental properties of (methylsilyl)cyclohexane and its analogs deepens, so too will the potential for their application in diverse fields of chemistry.

Interactive Data Table: Conformational Energies (A-Values) of Selected Substituents on Cyclohexane

The following table provides the A-values for various substituents on a cyclohexane ring, illustrating the energetic preference for the equatorial position. A higher A-value signifies a greater steric bulk and a stronger preference for the equatorial orientation. masterorganicchemistry.com

SubstituentA-Value (kcal/mol)
-H0
-CH31.70 masterorganicchemistry.com
-CH2CH31.75 masterorganicchemistry.com
-CH(CH3)22.15 masterorganicchemistry.com
-C(CH3)34.9 masterorganicchemistry.com
-SiH3~0.33-1.45 nih.govhi.is
-OH0.87 masterorganicchemistry.com
-Br0.43 masterorganicchemistry.com
-CF32.50 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14Si B3251475 Cyclohexane, (methylsilyl)- CAS No. 2096-99-3

Properties

InChI

InChI=1S/C7H14Si/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLNCFCTIFOHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313238
Record name (Methylsilyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096-99-3
Record name (Methylsilyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methylsilyl Cyclohexane Derivatives

Direct Synthetic Approaches to C-Si Bond Formation on Cyclohexane (B81311) Scaffolds

Direct approaches are fundamental in organosilicon chemistry for creating a robust C-Si bond on a cyclohexane ring. These methods, including hydrosilylation, carbene insertion, and organometallic-mediated reactions, offer distinct pathways to access (methylsilyl)cyclohexane derivatives.

Hydrosilylation is a powerful and atom-economical method for forming C-Si bonds. This reaction typically involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, such as that in cyclohexene (B86901), catalyzed by a transition metal complex. nih.gov Platinum and rhodium complexes are common catalysts for this transformation. researchgate.net The reaction of a methylsilane (e.g., methylsilane, dimethylsilane) with cyclohexene would proceed via catalytic activation of the Si-H bond, followed by its addition to the double bond of the cyclohexene ring to yield the corresponding (methylsilyl)cyclohexane derivative. The specific catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the addition.

Table 1: Representative Catalysts in Hydrosilylation Reactions

Catalyst Type Common Examples Substrates Product Type
Platinum Complexes Speier's catalyst (H₂PtCl₆), Karstedt's catalyst Alkenes (e.g., Cyclohexene), Alkynes Alkylsilanes, Vinylsilanes
Rhodium Complexes Wilkinson's catalyst (RhCl(PPh₃)₃), Rh(acac)(CO)₂ Alkenes, Alkynes Alkylsilanes, Vinylsilanes
Other Metals Nickel, Palladium, Iridium Complexes Alkenes, Alkynes Alkylsilanes, Vinylsilanes

A more recent and sophisticated strategy for C-Si bond formation involves the insertion of a carbene into a silicon-hydride bond. nih.gov This method allows for the creation of silicon-stereogenic centers with high enantioselectivity when using prochiral silanes and chiral catalysts. nih.govnih.gov In the context of synthesizing a (methylsilyl)cyclohexane derivative, this would involve the reaction of a methylsilane with a carbene generated from a cyclohexane-derived precursor, such as a cyclohexyl-diazomethane. Dirhodium(II) carboxylates and phosphates have been developed as highly effective catalysts for these transformations, promoting the insertion of diarylcarbenes and other carbene types into Si-H bonds with excellent yields and enantioselectivity. nih.govnih.gov The enantioselectivity of the reaction can be tuned based on the electronic properties of the carbene substrate and the steric environment of the chiral catalyst. nih.gov

Table 2: Research Findings on Rhodium-Catalyzed Si-H Carbene Insertion

Catalyst Silane (B1218182) Substrate Carbene Precursor Yield (%) Enantiomeric Ratio (er) Reference
Rh₂(S-TCPTTL)₄ Prochiral Dihydridosilanes Prochiral Diazo Reactant up to 98% up to 95:5 nih.gov
Chiral Spiro Phosphate Dirhodium Catalyst Dimethylphenylsilane Diarylcarbenes High High nih.gov

The use of organometallic reagents is a classic and highly effective method for forming C-Si bonds. A common approach involves the reaction of a silyl (B83357) halide with an organometallic nucleophile, such as a Grignard or organolithium reagent. gelest.com To synthesize (methylsilyl)cyclohexane, a cyclohexylmagnesium halide (a Grignard reagent) is prepared by reacting a halocyclohexane (e.g., bromocyclohexane) with magnesium metal. google.com This nucleophilic Grignard reagent then reacts with a methyl-substituted silyl halide, such as methylsilyl chloride or methyldichlorosilane, via a nucleophilic substitution reaction to form the desired C-Si bond. google.com This "one-pot" process, where the Grignard reagent is formed and reacted in the same vessel, simplifies the synthesis and can lead to high yields of the target cyclohexyl-containing silane. google.com The order of addition (normal vs. reverse) can be controlled to favor either partial or full substitution on multi-halide silane precursors. gelest.com

Table 3: Components in Organometallic Synthesis of (Methylsilyl)cyclohexane

Cyclohexyl Precursor Metal Organometallic Reagent Silyl Electrophile Product
Bromocyclohexane (B57405) Magnesium (Mg) Cyclohexylmagnesium Bromide Methylsilyl Chloride (Methylsilyl)cyclohexane
Chlorocyclohexane Magnesium (Mg) Cyclohexylmagnesium Chloride Methyldichlorosilane (Chloro(methyl)silyl)cyclohexane
Iodocyclohexane Lithium (Li) Cyclohexyllithium Trimethylsilyl (B98337) Chloride (Trimethylsilyl)cyclohexane

Indirect Routes and Precursor Transformations

Indirect routes provide alternative synthetic pathways by utilizing precursors that are already functionalized. These methods involve either the silylation of a modified cyclohexane substrate or the derivatization of a functional group on a pre-silylated molecule to build the final structure.

This strategy begins with a cyclohexane ring that bears a reactive functional group, which is then targeted for silylation. A prime example is the silylation of cyclohexanol (B46403) or its derivatives. researchgate.net The hydroxyl group of cyclohexanol can be converted into a silyl ether by reaction with a silylating agent like trimethylsilyl chloride (TMSCl) or N,O-bis(trimethylsilyl)acetamide (BSA). researchgate.net While this typically forms a Si-O-C linkage, further transformations can lead to the C-Si bond. A more direct formation of the C-Si bond starts with a halogenated cyclohexane. As described in the organometallic approach (Section 2.1.3), converting bromocyclohexane into a Grignard reagent, which is then reacted with a methylsilyl halide, is a key example of silylating a functionalized cyclohexyl substrate to form the C-Si bond. google.com Kinetic resolution techniques using triaryl silyl chlorides and isothiourea catalysts have also been employed for the diastereoselective and enantioselective silylation of substituted cyclohexanols, demonstrating a high degree of control in derivatizing functionalized cyclohexane rings. fao.org

Derivatization techniques are widely used to increase the volatility and thermal stability of compounds for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), but the underlying reactions are fundamental to synthesis. researchgate.net These methods focus on the reaction of a silylating agent with a reactive functional group on the cyclohexane ring. For instance, hydroxyl (-OH), carboxyl (-COOH), amino (-NH₂), or thiol (-SH) groups on a cyclohexane scaffold can readily react with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to incorporate a silyl group. researchgate.net The cleavage of a cyclohexyl methyl ether using iodotrimethylsilane (B154268) represents another derivatization pathway, which initially yields a trimethylsilyl ether that can be a precursor for further transformations. orgsyn.org These techniques highlight the versatility of silylating agents in reacting with various functionalized cyclohexanes to introduce a silyl moiety, which can then be modified to achieve the desired (methylsilyl)cyclohexane structure.

Catalytic Systems in the Synthesis of (Methylsilyl)cyclohexane Analogs

The formation of the carbon-silicon (C-Si) bond in silylcyclohexane structures is a cornerstone of their synthesis, frequently relying on sophisticated catalytic systems. These systems are broadly categorized into Lewis acid- and transition metal-based catalysts, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope.

Lewis acid-catalyzed reactions, particularly hydrosilylation of cyclohexene derivatives, represent an effective method for creating C-Si bonds. acs.orgacs.org This approach typically involves the addition of a hydrosilane across the double bond of a cyclohexene ring, promoted by a Lewis acid. The reaction is thought to proceed through a stepwise mechanism involving the formation of a trialkylsilylenium ion intermediate. acs.orgacs.org

The choice of Lewis acid significantly influences the reaction's efficiency. Studies have shown a descending order of catalytic reactivity for the hydrosilylation of cyclohexenes. acs.orgacs.org For instance, the reaction of 1-methylcyclohexene with triethylsilane demonstrates this trend clearly. Stronger Lewis acids like aluminum bromide show the highest activity. acs.org

Table 1: Relative Catalytic Activity of Lewis Acids in the Hydrosilylation of 1-Methylcyclohexene

Lewis Acid Relative Reactivity
AlBr₃ Highest
AlCl₃ High
HfCl₄ Moderate
EtAlCl₂ Moderate
ZrCl₄ Low
TiCl₄ Lowest

This table illustrates the general trend in catalytic activity as reported in scientific literature. acs.org

The reactivity is also dependent on the substitution pattern of the cyclohexene. Alkenes with an alkyl group on a double-bonded carbon, such as 1-methylcyclohexene, exhibit greater reactivity compared to unsubstituted cycloalkenes. acs.org Furthermore, the reaction rate can be dramatically increased by using an activator, such as a triorganochlorosilane, in conjunction with an aluminum chloride catalyst. acs.org These catalytic systems are crucial for synthesizing various substituted silylcyclohexanes. nih.gov

Transition metal catalysis is a versatile and widely employed strategy for synthesizing silylcyclohexane analogs. nih.gov The primary methods include hydrosilylation and cross-coupling reactions, which together provide access to a broad array of organosilicon compounds. mdpi.comnih.gov

Hydrosilylation catalyzed by transition metals is one of the most atom-economical methods for constructing C-Si bonds. nih.govsigmaaldrich.com A variety of metals, including platinum, rhodium, ruthenium, nickel, cobalt, and iron, have been shown to be effective catalysts. nih.govsigmaaldrich.comacs.org Platinum-based catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, are historically significant and remain powerful tools for this transformation. sigmaaldrich.comresearchgate.net Rhodium and ruthenium complexes are also highly efficient. sigmaaldrich.com In recent years, a focus on sustainability has driven research into catalysts based on more earth-abundant first-row transition metals like iron, cobalt, and nickel, which have shown high activity and selectivity. nih.govacs.org

Silicon-based cross-coupling reactions offer another powerful route to (methylsilyl)cyclohexane derivatives. nih.gov The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide or pseudohalide, is a key example. organic-chemistry.org This reaction requires an activating agent, typically a fluoride (B91410) source or a base, to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org Rhodium-catalyzed sequential silylcarbocyclization and cross-coupling reactions have also been developed for synthesizing highly substituted cyclopentanes, and similar principles can be applied to cyclohexane systems. nih.gov The stability of organosilicon groups to various reaction conditions makes them ideal for incorporation early in a synthetic route. nih.gov

Table 2: Common Transition Metal Catalysts for C-Si Bond Formation

Catalyst Type Metal Typical Reaction
Speier's Catalyst Platinum Hydrosilylation
Karstedt's Catalyst Platinum Hydrosilylation
Wilkinson's Catalyst Rhodium Hydrosilylation
[Cp*Ru(MeCN)₃]PF₆ Ruthenium Hydrosilylation
Ni(acac)₂-based systems Nickel Hydrosilylation
Pd(PPh₃)₄ Palladium Hiyama Cross-Coupling

This table provides examples of common catalysts and is not exhaustive. mdpi.comsigmaaldrich.comacs.orgorganic-chemistry.org

Stereoselective and Stereospecific Synthesis of (Methylsilyl)cyclohexane Isomers

Controlling the three-dimensional arrangement of atoms is a critical challenge in organic synthesis. For (methylsilyl)cyclohexane derivatives, stereocontrol is essential as different isomers can possess distinct properties. Both stereoselective and stereospecific methods are employed to synthesize specific isomers. nih.govnih.gov

Lewis acid-catalyzed hydrosilylation can proceed with high stereoselectivity. For example, the reaction of 1-methylcyclohexene with triethylsilane in the presence of AlCl₃ at low temperatures (-20 °C) yields cis-1-triethylsilyl-2-methylcyclohexane selectively. acs.orgacs.org This outcome results from a trans-addition of the silyl and hydride groups across the double bond. acs.org Similarly, the catalytic hydrogenation of trimethylsilylphenols can lead to specific isomers of trimethylsilylcyclohexanols, which are precursors to other silylated cyclohexanes. For instance, hydrogenating p-trimethylsilylphenol predominantly yields the cis-4-trimethylsilylcyclohexanol. Subsequent oxidation and reduction steps can then be used to access the corresponding trans isomer.

Stereospecific synthesis, where the stereochemistry of the reactant dictates the stereochemistry of the product, offers a powerful method for creating enantiomerically pure compounds. A notable strategy involves the use of silicon-stereogenic hydrosilanes. These chiral hydrosilanes can undergo platinum-catalyzed borylation with perfect enantiospecificity (>99% es) while retaining their configuration at the silicon center. chemrxiv.org The resulting silicon-stereogenic silylboranes can then participate in subsequent C-Si bond-forming reactions, such as cross-coupling or conjugate addition, transferring the chiral silyl group with complete fidelity. chemrxiv.org This allows for the synthesis of (methylsilyl)cyclohexane analogs with a precisely defined configuration at the silicon atom. chemrxiv.org

Rearrangement Reactions Leading to Silylcyclohexane Ring Systems

Carbocation rearrangements are fundamental transformations in organic chemistry that can lead to significant changes in a molecule's carbon skeleton, including ring expansion or contraction. mychemblog.com The Wagner-Meerwein rearrangement is a classic example, involving a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocationic center, typically to form a more stable carbocation. wikipedia.orglscollege.ac.inslideshare.net

These rearrangements proceed through carbocation intermediates, which can be generated in several ways, including the protonation of an alkene or alcohol followed by the loss of a leaving group. mychemblog.comslideshare.net The migration of an alkyl or hydride group is a key step. youtube.commasterorganicchemistry.com For example, a secondary carbocation can rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation. youtube.commasterorganicchemistry.com

While less common than methods like hydrosilylation, rearrangement reactions can be envisioned as a pathway to silylcyclohexane systems. For instance, a properly substituted cyclopentylcarbinyl system containing a silyl group could potentially undergo a Wagner-Meerwein-type ring expansion to form a silylcyclohexane ring. The driving force for such a reaction would be the formation of a more stable carbocation and the relief of ring strain. libretexts.org The presence of a silicon group can influence the stability and reactivity of adjacent carbocations, potentially directing the course of such rearrangements. nih.gov Silylium-ion-mediated processes can generate kinetically persistent vinyl cations from precursors like cyclohexenyl triflates, which can then undergo further reactions, highlighting the interaction between silyl groups and cationic intermediates in cyclic systems. nih.gov

Conformational Analysis and Stereochemical Investigations

Theoretical Foundations for Conformational Studies of Silylcyclohexanes

Theoretical chemistry provides powerful tools for understanding the conformational preferences of molecules like (methylsilyl)cyclohexane. By calculating the energies of different spatial arrangements, researchers can predict the most stable conformers, the energy differences between them, and the barriers to their interconversion.

Quantum Chemical Calculations (e.g., DFT, MP2, Ab Initio)

Quantum chemical calculations solve the Schrödinger equation to determine the electronic structure and energy of a molecule. These methods offer high accuracy and are fundamental to modern conformational analysis.

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. Møller-Plesset perturbation theory (MP2) is a common ab initio method that improves upon the Hartree-Fock approximation by including electron correlation, which is crucial for accurately describing the subtle dispersion forces that influence conformational energies. nih.gov

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that models the electron correlation via a functional of the electron density. ohio-state.eduresearchgate.net Functionals such as B3LYP and M06-2X are popular for their balance of computational cost and accuracy in predicting the energies of different conformers. ohio-state.edu

For silyl-substituted cyclohexanes, these calculations are used to optimize the geometry of both the axial and equatorial chair conformations. The primary factor influencing the conformational preference is the steric interaction between the substituent and the rest of the ring. In the axial conformation of a substituted cyclohexane (B81311), the substituent experiences destabilizing steric repulsions with the axial hydrogens at the C3 and C5 positions, known as 1,3-diaxial interactions. wikipedia.org Quantum calculations can precisely quantify this steric strain. The longer C-Si bond (typically ~1.87 Å) compared to a C-C bond (~1.54 Å) places an axial silyl (B83357) substituent further from the opposing axial hydrogens, significantly reducing this strain compared to an analogous alkyl group. reddit.com

Molecular Mechanics (MM) Calculations for Conformational Energy Landscapes

Molecular mechanics (MM) provides a computationally less intensive alternative to quantum chemical calculations, making it ideal for exploring the full conformational energy landscape of a molecule. hi.is

MM methods treat molecules as a collection of atoms held together by springs (bonds). The potential energy of a conformation is calculated using a "force field," which is a set of parameters and functions that describe the energy associated with bond stretching, angle bending, and torsional (dihedral) angles, as well as non-bonded van der Waals and electrostatic interactions. hi.is Force fields such as MM2, MM3, and AMBER are parameterized to reproduce experimental or high-level quantum chemical data. hi.is

For organosilicon compounds, specialized force fields are necessary to accurately model the unique parameters of silicon, such as its larger atomic radius and different bond characteristics. hi.is MM calculations can be used to perform a conformational search, systematically rotating bonds to map out all possible low-energy structures, including various chair, boat, and twist-boat conformations, and to estimate their relative stabilities.

Energy Profiles and Interconversion Barriers

The cyclohexane ring is not static; it undergoes a rapid "ring flip" or "chair-chair interconversion" at room temperature. This process involves passing through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. The complete energy profile of this process can be mapped using quantum chemical or molecular mechanics calculations. nih.gov

For the parent cyclohexane molecule, the energy barrier for ring inversion is approximately 10-11 kcal/mol. hi.is However, for silicon-containing six-membered rings, this barrier is substantially lower. For instance, studies on analogous compounds like 1-methyl-1-germacyclohexane have shown the barrier to be around 5.0 kcal/mol. hi.isresearchgate.net This reduction is attributed to the longer and more flexible bonds associated with the larger heteroatom, which lowers the strain in the transition states. Consequently, the ring inversion barrier for (methylsilyl)cyclohexane is also expected to be significantly lower than that of its carbon counterpart, methylcyclohexane.

Table 1: Comparison of Ring Inversion Energy Barriers
CompoundExperimental MethodEnergy Barrier (ΔG, kcal/mol)
CyclohexaneNMR Spectroscopy~10.1
1,1-Dimethyl-1-silacyclohexaneDynamic NMR5.5 ± 0.1
1-Methyl-1-germacyclohexaneLow-Temperature 13C NMR5.0 ± 0.1

Experimental Techniques for Conformational Elucidation

While theoretical calculations provide predictive insights, experimental techniques are essential for validating these predictions and determining the actual conformational behavior of molecules in different physical states.

Low-Temperature Nuclear Magnetic Resonance (LT-NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic processes like conformational equilibria. youtube.com At room temperature, the ring flip of substituted cyclohexanes is too fast on the NMR timescale, resulting in a spectrum that shows a time-averaged signal for the axial and equatorial environments.

However, by cooling the sample to very low temperatures (e.g., below -100 °C), the rate of interconversion can be slowed sufficiently to "freeze out" the individual chair conformers. hi.isnih.govnih.gov This allows for the observation of separate signals for the axial and equatorial forms. By integrating the areas of these distinct signals, the relative populations of the two conformers can be determined.

From the equilibrium constant (K = [equatorial]/[axial]), the difference in Gibbs free energy (ΔG°) between the conformers can be calculated using the equation ΔG° = -RTlnK. This energy difference is commonly referred to as the "A-value" for a given substituent. masterorganicchemistry.comwikipedia.orgstackexchange.com

Table 2: Experimentally Determined Conformational Free Energy Differences (A-values)
Substituent GroupCompoundA-value (kcal/mol)Method
-CH3Methylcyclohexane1.74Low-Temperature NMR
-C(CH3)3tert-Butylcyclohexane~5.0Low-Temperature NMR
-Si(CH3)3(Trimethylsilyl)cyclohexane2.5Low-Temperature NMR
-Ge(CH3)3(Trimethylgermyl)cyclohexane2.1Low-Temperature NMR

The data in Table 2 clearly show that replacing the central carbon of the tert-butyl group with silicon or germanium significantly reduces the A-value. This is a direct consequence of the increased C-Si (or C-Ge) bond length, which alleviates the 1,3-diaxial steric strain. reddit.com It is therefore expected that the methylsilyl group in (methylsilyl)cyclohexane would also exhibit a substantially smaller A-value than a comparable alkyl group.

Gas Electron Diffraction (GED) Analysis

Gas Electron Diffraction (GED) is a powerful experimental technique for determining the precise molecular structure of compounds in the gas phase. rsc.orgyoutube.comresearchgate.net In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern contains information about the interatomic distances within the molecule.

By analyzing this pattern and comparing it with theoretical models, researchers can determine key structural parameters such as bond lengths, bond angles, and dihedral angles with high precision. For molecules that exist as a mixture of conformers in the gas phase, GED can also be used to determine the relative abundance of each conformer at the temperature of the experiment.

GED studies are particularly valuable because they provide data on isolated molecules, free from the influence of solvent or crystal packing forces that can affect conformational equilibria in the liquid or solid states. researchgate.net For silyl-substituted cyclohexanes, GED can directly measure the C-Si bond length and the precise geometry of the ring, providing definitive experimental evidence for the structural changes that lead to altered conformational preferences.

Vibrational Spectroscopy (IR and Raman) in Conformational Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of substituted cyclohexanes. These methods probe the vibrational modes of a molecule, which are sensitive to its geometry and symmetry. For (methylsilyl)cyclohexane, the distribution of vibrational frequencies and the selection rules governing their activity in IR and Raman spectra are distinct for the equatorial and axial conformers, allowing for their characterization and quantification.

The unsubstituted cyclohexane ring in its stable chair conformation possesses a high degree of symmetry (D3d point group). This symmetry dictates that vibrational modes that are Raman active are IR inactive, and vice versa, a principle known as the rule of mutual exclusion. uni-siegen.deillinois.edu When a methylsilyl group is introduced, the symmetry of the ring is lowered. For both the equatorial and axial conformers, the molecule's symmetry is reduced to Cs. This reduction in symmetry relaxes the strict selection rules of the D3d point group, and consequently, most vibrational modes become formally active in both IR and Raman spectra.

Despite the lowering of symmetry for both conformers, their vibrational spectra are not identical. The precise frequencies and intensities of certain vibrational modes differ between the equatorial and axial forms due to the different steric environments and force constants associated with each orientation. Key spectral regions that are particularly informative for conformational analysis include:

C-Si Stretching and Bending Modes: The introduction of the silyl group gives rise to characteristic C-Si stretching vibrations, typically observed in the 600-800 cm⁻¹ region. The exact position and intensity of this peak can be sensitive to the conformation.

Si-H and Si-CH₃ Modes: The methylsilyl group itself will have characteristic vibrations, including Si-H and Si-CH₃ stretching and deformation modes.

Cyclohexane Ring Vibrations: Specific deformation and rocking modes of the cyclohexane skeleton, often found in the "fingerprint" region (below 1500 cm⁻¹), are known to be conformationally sensitive. For instance, bands in the 400-600 cm⁻¹ range in monosubstituted cyclohexanes have been shown to be useful in distinguishing between axial and equatorial conformers.

In principle, by comparing the experimental spectra of (methylsilyl)cyclohexane with theoretically calculated spectra for both the axial and equatorial geometries, specific bands can be assigned to each conformer. The relative intensities of these characteristic bands can then be used to determine the equilibrium populations of the two conformers. While detailed spectral assignments for (methylsilyl)cyclohexane are not broadly published, the foundational principles established from extensive studies on cyclohexane and its alkyl-substituted derivatives provide a clear framework for such analysis. ustc.edu.cnscispace.com

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Potential Conformational Sensitivity
C-H Stretching (Ring & Methyl)2850 - 3000Low; often broad and overlapping.
CH₂ Scissoring (Ring)1440 - 1480Moderate; frequency can shift slightly.
Si-CH₃ Deformation1250 - 1420Moderate.
C-C Stretching (Ring)800 - 1200Moderate; some modes are sensitive.
C-Si Stretching600 - 800High; sensitive to local geometry.
Ring Deformation Modes< 600High; often used for conformer identification.

Comparative Conformational Analysis with Carbon Analogs and Other Heterocyclic Systems

The conformational behavior of the methylsilyl group on a cyclohexane ring is best understood through comparison with its carbon analogs, primarily the methyl and tert-butyl groups. The conformational preference of a substituent is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position to minimize steric strain. masterorganicchemistry.com

Methylcyclohexane exists as a mixture of conformers, with the equatorial conformer being more stable. The steric strain in the axial conformer arises from 1,3-diaxial interactions between the methyl group and the axial hydrogens at the C3 and C5 positions. wikipedia.org This results in an A-value of approximately 1.7 kcal/mol. masterorganicchemistry.com

A more direct carbon analog for comparison of steric bulk is the tert-butyl group, -C(CH₃)₃. The tert-butyl group has a very large A-value of approximately 4.9 kcal/mol, which effectively "locks" the cyclohexane ring into a conformation where this group is equatorial. masterorganicchemistry.com

The primary reason for the reduced steric demand of silyl groups compared to their analogous alkyl groups is the difference in bond length. The carbon-silicon (C-Si) bond is significantly longer (approx. 1.87 Å) than a carbon-carbon (C-C) bond (approx. 1.54 Å). This increased bond length places the silyl substituent and its attached groups further away from the cyclohexane ring, thereby reducing the magnitude of the destabilizing 1,3-diaxial interactions. masterorganicchemistry.com Even though the silicon atom and its substituents occupy a larger volume, their greater distance from the axial hydrogens on the ring results in less steric repulsion.

Substituent Formula A-Value (kcal/mol) Governing Factor
Methyl-CH₃~1.7Moderate 1,3-diaxial interactions.
Ethyl-CH₂CH₃~1.75Similar to methyl as it can rotate away. youtube.com
tert-Butyl-C(CH₃)₃~4.9Severe 1,3-diaxial interactions.
Trimethylsilyl (B98337)-Si(CH₃)₃~2.5Longer C-Si bond reduces 1,3-diaxial interactions.

Influence of the Methylsilyl Group on Cyclohexane Ring Conformation and Substituent Effects

The primary influence of the methylsilyl group on the conformation of the cyclohexane ring is steric in nature. Like most substituents, the methylsilyl group preferentially occupies the equatorial position to avoid destabilizing steric repulsions that occur in the axial orientation. wikipedia.org This preference is a direct consequence of 1,3-diaxial interactions.

In the axial conformer of (methylsilyl)cyclohexane, the methylsilyl group is brought into close proximity with the two axial hydrogen atoms located on the same face of the ring at carbons 3 and 5. This arrangement leads to steric strain, also known as van der Waals repulsion, which raises the energy of the axial conformer relative to the equatorial one. In the equatorial position, the substituent points away from the ring, and no such unfavorable interactions exist.

The magnitude of this steric effect, and thus the degree to which the equatorial conformer is favored, is dictated by two competing factors: the size of the substituent and its distance from the ring.

Size of the Substituent : The methylsilyl group is bulkier than a simple methyl group. This would suggest an increase in steric strain.

Bond Length : The crucial mitigating factor is the length of the C-Si bond. As previously noted, the C-Si bond (≈1.87 Å) is considerably longer than the C-C bond (≈1.54 Å).

This increased bond length is the dominant effect. It positions the entire methylsilyl group—including its methyl and hydrogen atoms—further from the axial hydrogens of the ring. Consequently, the 1,3-diaxial interactions are substantially weaker than they would be for a carbon-based group of comparable size, such as an isobutyl or neopentyl group. This leads to a smaller A-value for the methylsilyl group than what would be predicted based on its sheer physical volume. The conformational equilibrium, therefore, strongly favors the equatorial conformer, but not as overwhelmingly as in the case of the sterically similar but shorter-bonded tert-butyl group.

Parameter Alkyl Group (e.g., -C(CH₃)₃) Silyl Group (e.g., -Si(CH₃)₃) Impact on Conformation
Bond Length (C-X) C-C: ~1.54 ÅC-Si: ~1.87 ÅLonger C-Si bond increases distance from the ring.
1,3-Diaxial Interaction SevereAttenuatedReduced steric strain for the axial silyl conformer.
Resulting A-Value Large (~4.9 kcal/mol)Moderate (~2.5 kcal/mol)Strong equatorial preference for both, but less pronounced for the silyl group.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural characterization of (methylsilyl)cyclohexane in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a complete picture of the molecule's covalent framework and stereochemistry can be assembled.

The ¹H NMR spectrum of (methylsilyl)cyclohexane is characterized by signals corresponding to the protons of the cyclohexane (B81311) ring and the methylsilyl substituent. At room temperature, the cyclohexane ring undergoes rapid chair-to-chair interconversion. youtube.comyoutube.com This conformational flux results in the averaging of the axial and equatorial proton environments, leading to a single, broad signal for the twelve cyclohexane protons. youtube.comdocbrown.info At very low temperatures (e.g., below -100 °C), this ring flip can be "frozen" on the NMR timescale, potentially resolving the distinct signals for the axial and equatorial protons. youtube.com The equatorial protons typically resonate at a lower field (higher ppm) than their axial counterparts due to magnetic anisotropy effects. nih.gov

The protons of the methyl group attached to the silicon atom are expected to appear as a sharp singlet, as they are all chemically equivalent. The chemical shift of this signal is influenced by the electropositive nature of silicon. Additionally, satellite peaks may be observed due to coupling with the naturally abundant ²⁹Si isotope. huji.ac.il

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexane, (methylsilyl)-
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Si-CH₃~0.0 - 0.2Singlet (s)Sharp signal characteristic of methyl groups on silicon.
Cyclohexane Ring Protons (C₁-H to C₆-H)~0.8 - 1.8Multiplet (m)Complex, overlapping signals. Appears as a broad, averaged signal at room temperature due to rapid ring flipping. youtube.comdocbrown.info

The proton-decoupled ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. Due to the rapid chair inversion at room temperature and the symmetry of the molecule, distinct signals are expected for the different carbon environments.

The carbon atom of the methyl group attached to silicon will appear at a high field (low ppm value), typically in the range of -5 to 5 ppm. The carbon atom of the cyclohexane ring directly bonded to the silicon (C-1, the ipso-carbon) will be shifted downfield relative to unsubstituted cyclohexane (which appears as a single peak at ~27.1 ppm). docbrown.info The other cyclohexane carbons (C-2/6, C-3/5, and C-4) will also exhibit distinct chemical shifts due to the substituent effect of the methylsilyl group. Because of the plane of symmetry through C-1 and C-4 in the time-averaged structure, the C-2 and C-6 carbons are equivalent, as are the C-3 and C-5 carbons. This results in a total of five distinct carbon signals for the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclohexane, (methylsilyl)-
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Si-CH₃-5 to 5Typical range for methyl carbons bonded to silicon.
C-1 (ipso)25 to 35Carbon directly attached to the silyl (B83357) group.
C-2, C-6 (ortho)28 to 38Adjacent carbons to the substitution site.
C-3, C-5 (meta)25 to 30Carbons meta to the substitution site.
C-4 (para)24 to 29Carbon para to the substitution site.

²⁹Si NMR spectroscopy is a crucial technique for directly probing the silicon environment. nih.gov Although ²⁹Si has a low natural abundance (4.7%) and a negative magnetogyric ratio, modern NMR techniques can readily acquire spectra. researchgate.net The chemical shift of the silicon nucleus in (methylsilyl)cyclohexane is expected to be in the typical range for tetra-alkylsilanes. huji.ac.il The precise chemical shift is sensitive to the substitution pattern and geometry at the silicon atom. In a proton-coupled spectrum, the silicon signal would be split by the protons of the directly attached methyl group and the methine proton of the cyclohexane ring. However, spectra are more commonly acquired with proton decoupling, resulting in a single sharp peak. huji.ac.il

Table 3: Predicted ²⁹Si NMR Chemical Shift for Cyclohexane, (methylsilyl)-
Silicon EnvironmentPredicted Chemical Shift (δ, ppm)Reference StandardNotes
(C₆H₁₁)-SiH₂-CH₃-20 to +10Tetramethylsilane (TMS)The chemical shift falls within the established range for tetracoordinated silicon in alkylsilanes. researchgate.netrsc.org

To unambiguously assign all proton and carbon signals and to determine the molecule's preferred conformation, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For (methylsilyl)cyclohexane, it would reveal correlations between adjacent protons on the cyclohexane ring, helping to trace the connectivity through the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of each carbon's attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. It is invaluable for connecting different parts of the molecule. For instance, an HMBC experiment would show a correlation between the protons of the silyl-methyl group and the ipso-carbon (C-1) of the cyclohexane ring, confirming the attachment point of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining stereochemistry and conformation. In (methylsilyl)cyclohexane, NOESY could be used at low temperatures to confirm the axial or equatorial position of the methylsilyl group by observing its spatial proximity to specific axial or equatorial protons on the ring. The bulkier methylsilyl group is expected to preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to separate the NMR signals of different species in a mixture based on their diffusion rates. For a pure sample of (methylsilyl)cyclohexane, all signals would align horizontally, confirming they belong to a single molecular entity.

Mass Spectrometry (MS) in Elucidating Fragmentation Patterns and Molecular Structures

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns. Under electron ionization (EI), (methylsilyl)cyclohexane would first form a molecular ion ([M]⁺•). This high-energy ion would then undergo fragmentation through various pathways.

The fragmentation of the cyclohexane ring typically proceeds via the loss of neutral ethylene (B1197577) (C₂H₄, 28 Da) molecules. docbrown.info Additionally, cleavage of the substituents is a common pathway. For (methylsilyl)cyclohexane, key fragmentation events would include:

Loss of a methyl radical (•CH₃, 15 Da) to form an [M-15]⁺ ion.

Cleavage of the C-Si bond, leading to a cyclohexyl cation ([C₆H₁₁]⁺, 83 Da) or a methylsilyl cation ([CH₃SiH₂]⁺, 45 Da).

The base peak in the spectrum of cyclohexane is often observed at m/z 56, corresponding to the loss of ethylene from the molecular ion. docbrown.infomsu.edu A similar fragmentation is expected for the substituted analogue.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of Cyclohexane, (methylsilyl)- (Molecular Weight: 128.29 g/mol)
m/z (mass-to-charge ratio)Proposed Fragment IonProposed Neutral Loss
128[C₇H₁₆Si]⁺•None (Molecular Ion)
113[C₆H₁₃Si]⁺•CH₃
83[C₆H₁₁]⁺•SiH₂CH₃
56[C₄H₈]⁺•C₃H₈Si
45[CH₅Si]⁺•C₆H₁₁

X-ray Crystallography for Solid-State Molecular Architecture and Bonding

The molecule is expected to adopt a chair conformation, as this is the most stable, strain-free arrangement for a six-membered ring. pressbooks.pub To minimize steric hindrance, specifically 1,3-diaxial interactions, the larger methylsilyl group will preferentially occupy an equatorial position on the cyclohexane ring. libretexts.org The analysis would yield precise measurements for C-C bond lengths within the ring (approximately 1.54 Å), C-H bonds (approximately 1.09 Å), and the C-Si bond (approximately 1.87 Å). The bond angles within the cyclohexane ring are expected to be very close to the ideal tetrahedral angle of 109.5°, confirming a lack of angle strain.

Table 5: Expected Solid-State Structural Parameters for Cyclohexane, (methylsilyl)- from X-ray Crystallography
ParameterExpected ValueNotes
Molecular ConformationChairThe lowest energy conformation for the cyclohexane ring. pressbooks.pub
Substituent PositionEquatorialThe bulkier group occupies the equatorial position to minimize 1,3-diaxial strain. libretexts.orglibretexts.org
C-C Bond Length (ring)~1.54 ÅTypical sp³-sp³ carbon-carbon single bond length.
C-Si Bond Length~1.87 ÅTypical carbon-silicon single bond length.
C-C-C Bond Angle (ring)~109.5°Indicative of a strain-free tetrahedral geometry.

Reactivity and Mechanistic Investigations of Methylsilyl Cyclohexane

Reactions of the Methylsilyl Moiety

The methylsilyl group in (methylsilyl)cyclohexane is the primary site for a variety of chemical transformations. These reactions are central to the synthetic utility of organosilanes and involve the cleavage of silicon-carbon bonds, the generation and propagation of silyl (B83357) radicals, and the activation of the silicon center by nucleophiles.

Cleavage Reactions of Si-C Bonds

The silicon-carbon bond, while generally stable, can be cleaved under specific conditions, a reaction of significant interest in organic synthesis and materials science. The cleavage of the Si-C bond in organosilanes can be influenced by several factors, including the nature of the substituents on the silicon atom and the reaction conditions.

Quantum chemical calculations have been employed to investigate strategies for suppressing Si-C bond cleavage in arylsilanes during polycondensation reactions. These studies have shown that the stability of the Si-C bond is dependent on the position of the silyl group on an aromatic ring and the reaction conditions (acidic vs. basic). For instance, inserting alkyl linkers, such as a (CH₂)₂, chain between the silicon and the aromatic ring can potentially suppress Si-C cleavage under basic conditions. Furthermore, the coordination of organosilane precursors to metal ions can significantly affect the stability of the Si-C bond, with metal ions potentially promoting cleavage under basic conditions rsc.orgrsc.org.

Theoretical studies on organosilane precursors for organosilica hybrids have utilized proton affinity (PA) as an index for Si-C bond stability. Under acidic conditions, the PA of the ipso-carbon atom is a key indicator, while under basic conditions, the PA of the carbanion formed after cleavage is more relevant acs.org. These computational models help predict the likelihood of Si-C bond cleavage in various organosilane structures.

A study on the cleavage of the benzyl-silicon bond in substituted benzyltrimethylsilanes in aqueous-methanolic sodium hydroxide showed that electron-withdrawing substituents facilitate the reaction, which is consistent with a mechanism involving nucleophilic attack at the silicon atom le.ac.uk. This highlights the electronic effects that can influence the lability of the Si-C bond.

Precursor TypeConditionInfluencing FactorOutcome on Si-C Bond Stability
ArylsilanesBasicInsertion of (CH₂)₂ linkerIncreased stability
ArylsilanesBasicPresence of metal ionsDecreased stability
BenzyltrimethylsilanesBasicElectron-withdrawing substituentsDecreased stability

Silyl Radical Reactions and Mediating Properties

Silyl radicals are important intermediates in a variety of synthetic transformations, and (methylsilyl)cyclohexane can, in principle, serve as a precursor to such species. The generation of silyl radicals from organosilanes typically involves the abstraction of a hydrogen atom from a hydrosilane, but can also be initiated from other precursors.

Recent advancements have highlighted the use of silylboronates as versatile precursors for silyl radicals under mild conditions, often initiated by photoredox catalysis rsc.org. These methods have expanded the scope of silyl radical-mediated reactions, including hydrosilylation of alkenes and alkynes, and cross-coupling reactions rsc.org. For example, a visible-light-induced approach allows for the generation of silyl acyl radicals from silyl radicals and carbon monoxide, providing a metal-free route to acylsilanes chinesechemsoc.org.

The reactivity of silyl radicals is diverse. They can participate in C-H alkylation of heterocycles, fluorination of alkyl bromides, and can mediate the coupling of polyfluoroalkyl radicals to olefins nih.gov. The initiation of these radical chain reactions can be achieved through thermal, photochemical, or dioxygen-induced methods, with some reactions being successfully conducted in aqueous media researchgate.net.

The table below summarizes some key reactions mediated by silyl radicals.

Reaction TypeReactantsProducts
HydrosilylationAlkenes/Alkynes, HydrosilanesOrganosilanes
AcylationSilyl radicals, CO, Radical trappersAcylsilanes
C-H AlkylationHeterocycles, Alkyl bromidesAlkylated heterocycles
FluorinationAlkyl bromides, NFSIAlkyl fluorides

Nucleophilic Activation of Silicon

The silicon center in (methylsilyl)cyclohexane can be activated by nucleophiles, leading to the formation of hypervalent silicon species and facilitating a range of chemical transformations. This activation can be achieved through the use of Lewis bases or by transmetalation with metal catalysts.

The catalytic generation of silicon nucleophiles has become an important area of research, offering milder reaction conditions and unique reactivity compared to stoichiometric methods wiley-vch.de. One common strategy involves the activation of silylboronates. The difference in Lewis acidity between silicon and boron allows for facile boron-metal exchange to generate nucleophilic silyl metal intermediates wiley-vch.de. Alternatively, a catalytic amount of a Lewis base can activate the silicon-boron bond to form a nucleophilic silyl species wiley-vch.dersc.org.

The cleavage of Si-H and Si-C bonds can also be achieved through metal-ligand cooperation, leading to the formation of silyl anion or silylene equivalents from tertiary silanes acs.org. For example, the reaction of a cyclopentadienone iridium complex with hydrosilanes results in the formation of hydroxycyclopentadienyl iridium silyl complexes where the Si-H bond has undergone umpolung, rendering the silicon nucleophilic acs.org.

The reaction of (bromodifluoromethyl)trimethylsilane with HMPA illustrates the nucleophilic activation of a Si-C bond, leading to the formation of difluorocarbene and bromotrimethylsilane. The latter can then react with HMPA to form a salt cas.cn. This demonstrates how a nucleophile can induce the cleavage of a Si-C bond.

Activation MethodActivatorIntermediate Species
Silylboronate ActivationMetal Catalyst (e.g., Cu)Silyl metal intermediate
Silylboronate ActivationLewis BaseNucleophilic silyl species
Metal-Ligand CooperationIridium ComplexIridium silyl complex
Direct Nucleophilic AttackHMPA on (bromodifluoromethyl)trimethylsilaneTransient silyl cation and carbanion

Reactivity at the Cyclohexane (B81311) Ring System

While many reactions of (methylsilyl)cyclohexane are centered on the silyl group, the cyclohexane ring itself can also participate in chemical transformations. The reactivity of the cyclohexane ring is influenced by its conformational properties and the presence of the methylsilyl substituent.

Functionalization of the Cyclohexane Ring

The direct functionalization of C-H bonds in cyclohexane is a significant challenge in organic synthesis due to the inert nature of these bonds. However, various catalytic systems have been developed to achieve this transformation.

The reactivity of cyclohexane and its derivatives is highly dependent on their conformation nih.govacs.orgfiveable.melibretexts.orglibretexts.org. For many reactions, particularly elimination and substitution reactions, the substituents on the ring must be in an axial position to allow for proper orbital overlap worldofmolecules.com.

Directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond, has emerged as a powerful strategy. For example, palladium-catalyzed C-H arylation of cyclohexane carboxylic acids can occur at the γ-position through a transannular palladacycle intermediate nih.gov. This method has been shown to be effective for a range of substituted cyclohexane carboxylic acids and can even be applied in late-stage functionalization of complex molecules nih.gov.

Non-directed C-H functionalization of cyclohexanes is more challenging due to the presence of multiple, chemically similar C-H bonds researchgate.net. However, catalyst systems have been developed that can achieve site-selective functionalization. For instance, manganese-based catalysts have been used for the asymmetric C-H functionalization of cyclohexane with donor/acceptor carbenes researchgate.net. The oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone is an industrially important reaction, and various manganese and iron complexes have been studied as catalysts for this transformation using hydrogen peroxide as the oxidant mdpi.com.

The copper-catalyzed oxidation of cyclohexane in the presence of aromatic aldehydes can lead to the formation of cycloalkenyl benzoates through a radical cascade process involving multiple C-H activation steps acs.org.

Functionalization TypeCatalyst/ReagentPosition of Functionalization
γ-ArylationPalladium catalystγ-C-H bond
Carbene InsertionManganese catalystC-H bonds
Oxidation (to alcohol/ketone)Manganese/Iron complexes, H₂O₂C-H bonds
AcylationCopper catalyst, Aromatic aldehydesAllylic C-H bond (after initial oxidation)

Lack of Sufficient Data for Comprehensive Article on Cyclohexane, (methylsilyl)-

Following an extensive search of scientific literature and databases, it has been determined that there is insufficient publicly available research data to generate a thorough and scientifically accurate article on the specific chemical compound "Cyclohexane, (methylsilyl)-" within the strict confines of the requested outline.

The user's instructions required a detailed examination of:

Elucidation of Reaction Mechanisms and Transition States

Methylcyclohexane: Extensive research exists on its catalytic dehydrogenation, cracking, and hydroconversion.

Phenylcyclohexane and other alkylcyclohexanes: Numerous conformational and mechanistic studies are available for these analogs.

Various organosilicon compounds: The literature details the catalytic applications and reaction mechanisms of compounds containing trimethylsilyl (B98337) groups (e.g., trimethylsilyl cyanide, tris(trimethylsilyl)silane) or other silyl moieties in different molecular frameworks.

Generating an article based on the reactivity of these related compounds would be scientifically inaccurate and would violate the user's strict instruction to focus solely on "Cyclohexane, (methylsilyl)-". Therefore, it is not possible to provide a detailed, data-rich article that adheres to the provided outline and quality standards.

Computational and Theoretical Chemistry Studies of Methylsilyl Cyclohexane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic wavefunctions of molecules. northwestern.edu From these wavefunctions, a wealth of information can be derived, including molecular structure (bond lengths and angles), electronic energies, and various electrical properties. northwestern.edu The primary goal is to solve the Schrödinger equation for the molecule, which provides the energy and wavefunction of the system. northwestern.edu

For (methylsilyl)cyclohexane, methods like Hartree-Fock (HF) theory, Density Functional Theory (DFT), and more advanced multi-configurational approaches can be used to model its electronic structure. mdpi.com These calculations would reveal the distribution of electron density within the molecule, highlighting the nature of the covalent bonds between the silicon, carbon, and hydrogen atoms. The introduction of the methylsilyl group is expected to influence the electronic properties of the cyclohexane (B81311) ring. The silicon atom, being less electronegative than carbon, will likely induce a polarization of the C-Si bond, affecting the charge distribution across the entire molecule.

Energy decomposition analysis can further dissect the nature of the chemical bonds, separating the total bond energy into components such as electrostatic interactions, Pauli repulsion, and orbital (delocalization) interactions. nih.gov This provides a nuanced understanding of the forces holding the molecule together. A key aspect of such studies is the selection of an appropriate basis set, which is a set of mathematical functions used to build the molecular orbitals. aps.org

Table 1: Overview of Quantum Chemical Methods and Calculated Properties

Computational Method Abbreviation Typical Properties Calculated Conceptual Application to (Methylsilyl)cyclohexane
Hartree-Fock Theory HF Molecular Orbitals, Gross Population Analysis, Ground State Energy Provides a fundamental description of the orbital structure and initial geometry optimization.
Density Functional Theory DFT Electron Density, Reaction Energies, Spectroscopic Parameters Offers a balance of computational cost and accuracy for predicting geometry, vibrational frequencies, and NMR shifts.
Møller-Plesset Perturbation Theory MP2, MP4 Correlation Energy, More Accurate Interaction Energies Improves upon HF by including electron correlation, crucial for accurately describing non-covalent interactions.

Molecular Dynamics (MD) Simulations and Conformational Dynamics

(Methylsilyl)cyclohexane, like cyclohexane itself, is not a static molecule but exists as an ensemble of rapidly interconverting conformations. The cyclohexane ring is famous for its chair conformation, which is the most stable arrangement. nih.gov It can, however, flip into other conformations like the boat or twist-boat, though these are higher in energy. nih.gov The methylsilyl substituent can occupy either an axial or an equatorial position on the chair frame.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectory of each atom, providing a detailed picture of conformational changes, molecular vibrations, and solvent interactions. escholarship.org

For (methylsilyl)cyclohexane, MD simulations can be used to:

Determine the relative stability of the axial and equatorial conformers. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to minimize steric strain, specifically 1,3-diaxial interactions. sapub.orgsapub.org The bulky methylsilyl group would be expected to have a strong preference for the equatorial position.

Calculate the free energy difference (ΔG) between these conformers, which determines their equilibrium population. sapub.org

Simulate the "ring flip" process, identifying the transition states and calculating the energy barrier for this conformational change. nih.gov Advanced techniques like accelerated MD (aMD) can be used to enhance the sampling of such rare events, which might not occur on the timescale of a standard simulation. nih.gov

Table 2: Predicted Conformational Preferences of (Methylsilyl)cyclohexane

Conformer Substituent Position Key Steric Interactions Predicted Relative Energy Predicted Population at Equilibrium
Equatorial The (methylsilyl) group points away from the ring. Minimal steric hindrance. Lower Higher

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties. By calculating these parameters and comparing them to experimental spectra, researchers can validate their theoretical models and gain a more profound interpretation of the experimental data.

NMR Spectroscopy: Quantum chemical calculations, particularly using DFT with appropriate functionals, can accurately predict the chemical shifts (δ) of ¹H, ¹³C, and ²⁹Si nuclei. These predictions are highly sensitive to the molecular geometry and electronic environment. Calculating the NMR spectra for both the axial and equatorial conformers of (methylsilyl)cyclohexane would show distinct differences, and the predicted spectrum for the equilibrium mixture could be compared with experimental results.

Vibrational Spectroscopy (IR and Raman): The same computational methods can be used to calculate the vibrational frequencies and intensities of the molecule. This theoretical spectrum can be directly compared to experimental Infrared (IR) and Raman spectra. Specific vibrational modes, such as the C-Si stretching frequency or the various C-H bending modes of the cyclohexane ring, can be identified and assigned. This correlation helps confirm the structure of the molecule and its predominant conformation.

The accuracy of these predictions serves as an excellent benchmark for the chosen level of theory and basis set, ensuring the computational model is a reliable representation of the real molecule. mdpi.com

In Silico Screening and Design of Related Organosilicon Compounds

Building upon the validated computational models for (methylsilyl)cyclohexane, researchers can employ in silico (computer-based) methods to screen and design new, related organosilicon compounds with desired properties. This approach accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing.

For instance, one could design a library of (silyl)cyclohexane derivatives by systematically modifying the substituents on the silicon atom (e.g., replacing the methyl group with ethyl, phenyl, or halogen groups) or by adding other functional groups to the cyclohexane ring. Computational tools can then be used to rapidly predict key properties for each molecule in the library, such as:

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for predicting reactivity and electronic behavior.

Steric Properties: Molecular size and shape, which are crucial for applications in materials science or as ligands in catalysis.

Reactivity: Activation barriers for specific reactions can be calculated to predict how a derivative might behave in a chemical transformation.

This high-throughput computational screening allows for the identification of derivatives with optimized characteristics for specific applications, such as precursors for silicon-containing polymers, novel ligands for catalysts, or advanced materials with tailored electronic properties. acs.org

Table of Compounds Mentioned

Compound Name
(Methylsilyl)cyclohexane

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The (methylsilyl)cyclohexane moiety is a valuable building block in organic synthesis, offering chemists a tool for constructing intricate molecular architectures. researchgate.net The silicon atom's unique electronic properties and the cyclohexane's conformational characteristics can be leveraged to control reactivity and stereochemistry. Organosilicon compounds are widely used as synthetic intermediates in a variety of chemical processes. researchgate.net

Synthesis of Stereochemically Defined Molecules

The synthesis of molecules with specific three-dimensional arrangements is crucial in fields like pharmaceuticals and materials science. The (methylsilyl)cyclohexane scaffold can play a significant role in stereocontrolled reactions. The silyl (B83357) group can act as a bulky substituent, directing incoming reagents to a specific face of the cyclohexane (B81311) ring, thus controlling the stereochemical outcome of a reaction.

For instance, in asymmetric synthesis, chiral catalysts can be used to achieve high enantiomeric and diastereoselective transformations on cyclohexane derivatives. mdpi.comnih.gov While specific studies focusing exclusively on (methylsilyl)cyclohexane are not prevalent, the principles can be extrapolated from related systems. The asymmetric hydrogenation of a substituted cyclohexanone, for example, can yield a cyclohexanol (B46403) with high enantiomeric excess, where the substituent influences the stereochemical course. mdpi.com The presence of a methylsilyl group would similarly influence the trajectory of reagents, enabling the synthesis of stereochemically defined products.

Table 1: Representative Stereoselective Reactions on Cyclohexane Scaffolds

Reaction TypeSubstrateCatalyst/ReagentOutcome
Asymmetric Hydrogenation2-Substituted CyclohexanoneChiral Ruthenium-based catalystcis-Cyclohexanol in high enantiomeric excess
Michael Additionβ-Ketoester & β-NitrostyreneAmino-squaramide organocatalystFunctionalized cyclohexane with >30:1 dr and 96-99% ee nih.gov
Aziridine Ring OpeningCyclohexene-derived aziridinePhosphorus nucleophilesChiral P,N-ligands with >99% ee nih.gov

This table illustrates general strategies for achieving stereocontrol on cyclohexane rings, a principle applicable to derivatives like (methylsilyl)cyclohexane.

Intermediate in Cascade Reactions

Cascade reactions, where multiple chemical bonds are formed in a single operation, are a powerful tool for efficient synthesis. nih.govrsc.orgarkat-usa.org These reactions often proceed through key intermediates that dictate the final product's structure. The (methylsilyl)cyclohexane framework can serve as or be generated from such an intermediate. For example, organocatalyzed Michael-Michael cascade reactions can generate highly functionalized cyclohexenes with multiple stereocenters in a single step. nih.gov A (methylsilyl)cyclohexane derivative could be designed to participate in such a cascade, where the silyl group could stabilize a transient intermediate or be transformed in a subsequent step of the sequence. The development of these reactions allows for the rapid construction of complex molecular scaffolds from simple precursors. rsc.orgnih.gov

Precursor for Organosilicon Polymers and Macromolecules

Organosilicon polymers, or silicones, are known for their unique properties, including thermal stability, chemical inertness, and low surface tension. wiley-vch.de Cyclohexane, (methylsilyl)- can serve as a monomer or a precursor to monomers for the synthesis of specialized organosilicon polymers. Incorporating the silylcyclohexane unit into a polymer backbone can impart specific properties, such as increased rigidity and altered solubility compared to linear polysiloxanes like polydimethylsiloxane (B3030410) (PDMS). wiley-vch.deresearchgate.net

The synthesis of these polymers can be achieved through methods like hydrolytic polycondensation of dichlorosilane (B8785471) precursors or ring-opening polymerization of cyclic siloxane monomers. wiley-vch.deresearchgate.net By using a difunctional derivative of (methylsilyl)cyclohexane, such as a dichlorosilylcyclohexane, it is possible to create polymers where the cyclohexane ring is a repeating unit in the main chain. Research into poly(cyclosilane) demonstrates the synthesis of well-defined polymers with six-membered silane (B1218182) rings as repeating units, achieved through dehydrocoupling polymerization of a functionalized cyclohexasilane monomer. researchgate.net These materials are of interest for their potential applications as preceramics or materials with unique optical and electronic properties.

Role in Catalyst Design and Ligand Synthesis for Organometallic Chemistry

The performance of a metal catalyst is highly dependent on the ligands coordinated to the metal center. These ligands modulate the catalyst's steric and electronic environment, influencing its activity, selectivity, and stability. ethernet.edu.et The (methylsilyl)cyclohexane scaffold can be incorporated into ligand design to fine-tune these properties.

For example, cyclohexane-based P,N-ligands have been developed for transition metal catalysis. nih.gov A methylsilyl group could be introduced onto this cyclohexane backbone. The size of the silylcyclohexyl group would create a specific steric pocket around the metal center, potentially enhancing selectivity in catalytic transformations. Furthermore, the electronic properties of the silicon atom could influence the electron density at the metal, thereby modifying its catalytic activity. The design of such specialized ligands is a key area of research in organometallic chemistry, aiming to develop more efficient and selective catalysts for a wide range of chemical reactions. ethernet.edu.et

Development of Novel Materials with Silylcyclohexane Scaffolds

The incorporation of silylcyclohexane units is a promising strategy for creating novel materials with tailored properties. These scaffolds can be integrated into larger structures, such as polymers, composites, or hybrid organic-inorganic materials. researchgate.net

For instance, silk fibroin, a natural protein polymer, has been extensively studied for creating scaffolds in tissue engineering due to its excellent mechanical properties and biocompatibility. nih.govnih.govresearchgate.net While not directly related to silylcyclohexane, the concept of using specific molecular scaffolds to build larger functional materials is a shared principle. The rigidity and chemical nature of the silylcyclohexane unit could be used to control the mechanical properties and degradation rates of synthetic polymer scaffolds for biomedical applications. tufts.edu

Smart Materials and Composites

A (methylsilyl)cyclohexane-based coupling agent could offer unique advantages. The cyclohexyl group could enhance compatibility with nonpolar polymer matrices and create a robust, sterically protective layer at the filler-polymer interface. Such composites could find use in advanced applications where durability and responsiveness are required. mdpi.comrsc.org The development of smart composites often involves careful selection of polymers, fillers, and additives like silanes to achieve the desired functionality, whether for sensors, self-healing materials, or advanced electronics. nih.govmdpi.comrsc.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing (methylsilyl)cyclohexane with high purity?

  • Synthesis : Use silylation reactions, such as hydrosilylation of cyclohexene with methylsilane derivatives, under inert conditions (e.g., Schlenk line). Purification via fractional distillation or preparative GC is critical due to potential byproducts .
  • Characterization :

  • GC-MS : Analyze purity and identify isomers using retention indices and fragmentation patterns (e.g., m/z peaks for silyl groups at 73 or 147 amu) .
  • IR Spectroscopy : Confirm functional groups (e.g., Si–C stretching at ~700 cm⁻¹) using reference spectra from analogous compounds .

Q. How can the conformational dynamics of (methylsilyl)cyclohexane be experimentally and computationally analyzed?

  • Experimental : Employ NMR spectroscopy (¹³C or ¹H) to study axial-equatorial equilibria. Compare chemical shift differences to cyclohexane (Δδ ~0.5–1.0 ppm for substituent effects) .
  • Computational : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for ring inversion and substituent orientation. Compare with cyclohexane’s chair-flip barrier (~10–12 kcal/mol) .

Advanced Research Questions

Q. What are the challenges in constructing kinetic models for (methylsilyl)cyclohexane combustion?

  • Key Challenges :

  • Reaction Pathways : The methylsilyl group introduces new initiation pathways (e.g., Si–C bond cleavage at ~400–500 kJ/mol vs. C–C bonds at ~350 kJ/mol), altering radical pools .
  • Rate Constants : Lack of data for silyl-specific reactions (e.g., cyclohexylsilyl + O₂) necessitates ab initio calculations (e.g., CBS-QB3) to estimate activation energies .
    • Experimental Validation : Use shock tubes (for high-temperature kinetics, 900–1300 K) and rapid compression machines (RCMs, for low-temperature ignition delays) to validate models under varied pressures (10–40 bar) .

Q. How does the methylsilyl group influence low-temperature oxidation pathways compared to cyclohexane?

  • Mechanistic Insights :

  • Radical Formation : The Si–CH₃ bond promotes β-scission, yielding silyl radicals (•Si(CH₃)₂) that accelerate chain-branching reactions, unlike cyclohexane’s H-abstraction-dominated pathways .
  • Product Distribution : Jet-stirred reactor (JSR) studies at 560–620 K show increased ketone and ether formation due to silyl-stabilized peroxy intermediates (ROO•) .
    • Catalytic Effects : Metal oxides (e.g., TiO₂, Fe₃O₄) enhance selectivity toward cyclohexanol/cyclohexanone by stabilizing transition states via Lewis acid-base interactions .

Q. What strategies reconcile contradictions in thermodynamic data from different experimental setups?

  • Standardization : Use reference materials (e.g., NIST-certified cyclohexane) to calibrate instruments (e.g., bomb calorimetry for ΔHf°) .
  • Cross-Validation : Compare shock tube ignition delays (τ) with RCM data (e.g., at 650–900 K) and adjust models for pressure-dependent rate rules .
  • Computational Checks : Apply the Peng-Robinson equation of state (PREOS) to predict phase behavior under high-pressure microfluidic conditions (e.g., 100–200 bar) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.